Propyl isothiocyanate
Overview
Description
Propyl isothiocyanate is an organic compound with the chemical formula C4H7NS. It belongs to the family of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is commonly found in cruciferous vegetables such as broccoli, cabbage, and radish. Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing compounds found in these vegetables .
Scientific Research Applications
Propyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studies have shown that isothiocyanates, including this compound, possess antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Propyl isothiocyanate, a highly reactive organo-sulfur phytochemical, primarily targets enzymes involved in the metabolism and elimination of xenobiotics . It also interacts with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces oxidative stress and acts as an indirect antioxidant . It also regulates transcription factors and signaling pathways . Furthermore, it has been found to prevent the formation of reactive oxygen species (ROS), maintain redox homeostasis, and enhance the activity of free radical scavengers by promoting the KEAP1/NRF2/ARE pathway .
Pharmacokinetics
Due to its high volatility and heat sensitivity, its extraction and bioavailability can be challenging .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It possesses anti-cancer, anti-inflammatory, and neuroprotective properties . It also exhibits a wide range of antimicrobial activity due to its ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, at ambient temperatures, Propyl isothiocyanates are preventive antioxidants removing hydroperoxides . Their chain-breaking character can be observed at elevated temperatures during the oxidation of bulk phase lipids .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Propyl isothiocyanate plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . This compound can also react with nucleophiles such as amino acids, peptides, and proteins, forming thiourea derivatives . These interactions are crucial for its biological activity, including its potential anticancer effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It induces apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . Additionally, this compound affects gene expression by modulating transcription factors and signaling pathways, such as the nuclear factor E2-related factor 2 (Nrf2) pathway . This modulation results in the upregulation of antioxidant enzymes and other protective proteins, enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins and subsequent proteasomal degradation . This inhibition affects various cellular processes, including cell cycle regulation and apoptosis. This compound also interacts with cysteine residues in proteins, forming covalent adducts that can alter protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to induce sustained changes in cellular function, including prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits chemopreventive properties by inducing phase II detoxifying enzymes and enhancing antioxidant defenses . At high doses, this compound can cause toxicity and adverse effects, such as oxidative stress and tissue damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferase . This conjugation facilitates the excretion of the compound and its metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These metabolic interactions are vital for its biological activity and potential therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . Transporters and binding proteins may also play a role in its cellular uptake and distribution . The localization and accumulation of this compound within specific cellular compartments are critical for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with target proteins and modulates cellular processes . Post-translational modifications, such as phosphorylation and ubiquitination, may also affect its subcellular distribution and activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide and an alkylating agent. The reaction typically proceeds as follows:
- The primary amine reacts with carbon disulfide to form a dithiocarbamate intermediate.
- The dithiocarbamate is then treated with an alkylating agent, such as methyl iodide, to yield the corresponding isothiocyanate .
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of dithiocarbamates. This method involves heating the dithiocarbamate salts in the presence of a suitable catalyst, such as lead nitrate or tosyl chloride, to produce the isothiocyanate .
Chemical Reactions Analysis
Types of Reactions: Propyl isothiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form propylamine and carbon dioxide.
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Nucleophilic Substitution: Requires the presence of a nucleophile and may be catalyzed by a base or acid.
Major Products:
Hydrolysis: Propylamine and carbon dioxide.
Nucleophilic Substitution: Thioureas and thiocarbamates.
Comparison with Similar Compounds
Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor.
Benzyl isothiocyanate: Found in garden cress and papaya seeds, known for its antimicrobial properties.
Phenethyl isothiocyanate: Found in watercress, known for its anticancer properties.
Uniqueness: Propyl isothiocyanate is unique due to its specific alkyl chain, which influences its reactivity and biological activity. Its relatively simple structure makes it a valuable compound for studying the fundamental properties of isothiocyanates .
Properties
IUPAC Name |
1-isothiocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-2-3-5-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASGUHLXWAKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211881 | |
Record name | Propyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-30-8 | |
Record name | Propyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propyl isothiocyanate induce apoptosis in cancer cells?
A1: Research suggests that PITC induces apoptosis in gastric cancer cells by promoting glutathione depletion. This depletion leads to the accumulation of reactive oxygen species (ROS) and subsequent DNA damage. [] This process activates both the mitochondria-dependent and p53 signaling pathways, ultimately triggering apoptosis. []
Q2: Are there ways to counteract the effects of PITC on cancer cells?
A2: Studies show that N-Acetyl-L-cysteine (NAC), a known antioxidant, can reverse the effects of PITC on gastric cancer cells. [] This suggests that ROS accumulation plays a crucial role in PITC-induced apoptosis.
Q3: Does this compound affect antioxidant enzyme activity in plants?
A3: Yes, exposure to PITC under in vitro conditions has been shown to increase the activity of antioxidant enzymes like ascorbate peroxidase, catalase, and guaiacol peroxidase in Lepidium sativum (Garden Cress) seedlings. [, , ] This suggests that PITC might induce oxidative stress in plants, triggering defense mechanisms.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H7NS, and its molecular weight is 101.19 g/mol.
Q5: Does this compound exhibit any catalytic properties?
A5: Current research primarily focuses on the biological activities of PITC rather than its catalytic properties. Further investigation is required to determine its potential in catalysis.
Q6: Have any computational studies been conducted on this compound?
A6: While computational studies specifically focusing on PITC are limited within the provided research papers, further investigation into this area could offer valuable insights into its structure-activity relationships and interaction mechanisms.
Q7: What is the toxicological profile of this compound?
A7: While the provided research focuses primarily on potential benefits, it's crucial to acknowledge that isothiocyanates, in general, can exhibit some toxicity. Further research is necessary to comprehensively evaluate the safety profile of PITC and determine its potential long-term effects.
Q8: What is the environmental impact of this compound?
A11: Limited information is available on the environmental impact of PITC specifically. Research on biofumigation using brassica species, which release isothiocyanates, suggests potential effects on soil organisms, including beneficial ones. [] Therefore, evaluating the ecotoxicological effects and developing strategies to mitigate potential negative impacts of PITC are crucial aspects for future research.
Q9: How is this compound detected and quantified in various matrices?
A12: Several analytical methods have been employed to study PITC and other isothiocyanates. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify these compounds in plant tissues, extracts, and other matrices. [, , , , ]
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